molecular formula C9H8N2OS B1268420 2-(2-Amino-thiazol-4-yl)-phenol CAS No. 60135-72-0

2-(2-Amino-thiazol-4-yl)-phenol

Cat. No.: B1268420
CAS No.: 60135-72-0
M. Wt: 192.24 g/mol
InChI Key: QCWXFHZAXVHMHQ-UHFFFAOYSA-N
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Description

2-(2-Amino-thiazol-4-yl)-phenol: is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Biochemical Analysis

Biochemical Properties

2-(2-Amino-thiazol-4-yl)-phenol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as UDP-N-acetylmuramate/L-alanine ligase . This interaction is significant as it can affect the synthesis of bacterial cell walls, showcasing its potential as an antibacterial agent. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of various cancer cell lines, including breast, leukemia, lung, and colon cancer cells . This inhibition is achieved through the disruption of cell signaling pathways that regulate cell growth and survival. Furthermore, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of certain kinases involved in cell signaling pathways, thereby affecting gene expression and cellular responses . Additionally, this compound can interact with DNA, leading to changes in gene expression and the induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can maintain its biological activity, making it a reliable compound for in vitro and in vivo experiments. Its effects on cellular function may vary over time, with prolonged exposure potentially leading to adaptive cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, affecting the synthesis of bacterial cell walls . Additionally, it can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism . These interactions underscore the compound’s potential as a therapeutic agent for various diseases.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and modulates gene expression . Additionally, its presence in the cytoplasm allows it to interact with various enzymes and proteins, influencing cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-thiazol-4-yl)-phenol typically involves the reaction of 2-aminothiazole with phenol derivatives. One common method is the condensation reaction between 2-aminothiazole and 2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. After the reaction is complete, the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated purification systems. The choice of solvents and reagents is also crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-thiazol-4-yl)-phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydrogen atoms on the phenol ring can be substituted with various functional groups such as halogens, alkyl, or acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

2-(2-Amino-thiazol-4-yl)-phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial properties and is used in the development of antibacterial and antifungal agents.

    Medicine: It has potential anticancer properties and is being investigated for its ability to inhibit the growth of cancer cells.

    Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog that lacks the phenol group.

    2-(2-Hydroxyphenyl)-thiazole: Similar structure but with a hydroxyl group instead of an amino group.

    2-(2-Amino-thiazol-4-yl)-benzaldehyde: Contains an aldehyde group instead of a phenol group.

Uniqueness

2-(2-Amino-thiazol-4-yl)-phenol is unique due to the presence of both an amino group and a phenol group, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities. Its dual functional groups make it a versatile compound for various applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-9-11-7(5-13-9)6-3-1-2-4-8(6)12/h1-5,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWXFHZAXVHMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345630
Record name 2-(2-Amino-thiazol-4-yl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60135-72-0
Record name 2-(2-Amino-4-thiazolyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60135-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Amino-thiazol-4-yl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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